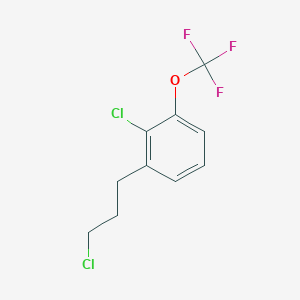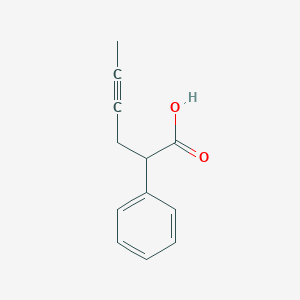
2-Phenylhex-4-ynoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Phenylhex-4-ynoic acid is an organic compound with the molecular formula C12H12O2 It is characterized by a phenyl group attached to a hexynoic acid chain
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenylhex-4-ynoic acid typically involves the reaction of phenylacetylene with hexanoic acid under specific conditions. One common method is the Sonogashira coupling reaction, which uses palladium as a catalyst and copper as a co-catalyst. The reaction is carried out in the presence of a base, such as triethylamine, and an organic solvent like tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification processes such as recrystallization or chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions: 2-Phenylhex-4-ynoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane using hydrogenation catalysts such as palladium on carbon.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid)
Major Products Formed:
Oxidation: Formation of phenylhexanoic acid or phenylhexanone
Reduction: Formation of 2-phenylhex-4-ene or 2-phenylhexane
Substitution: Formation of halogenated or nitrated derivatives
科学的研究の応用
2-Phenylhex-4-ynoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-Phenylhex-4-ynoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interfere with cellular signaling pathways, resulting in antiproliferative or antimicrobial activities. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Phenylacetic acid: Similar structure but lacks the alkyne group.
Hexanoic acid: Similar chain length but lacks the phenyl and alkyne groups.
Phenylpropiolic acid: Contains a phenyl and alkyne group but differs in chain length.
Uniqueness: 2-Phenylhex-4-ynoic acid is unique due to the presence of both a phenyl group and an alkyne group in its structure. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications.
特性
分子式 |
C12H12O2 |
|---|---|
分子量 |
188.22 g/mol |
IUPAC名 |
2-phenylhex-4-ynoic acid |
InChI |
InChI=1S/C12H12O2/c1-2-3-9-11(12(13)14)10-7-5-4-6-8-10/h4-8,11H,9H2,1H3,(H,13,14) |
InChIキー |
CFIPPYCTQSMIIF-UHFFFAOYSA-N |
正規SMILES |
CC#CCC(C1=CC=CC=C1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Ethyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B14039308.png)
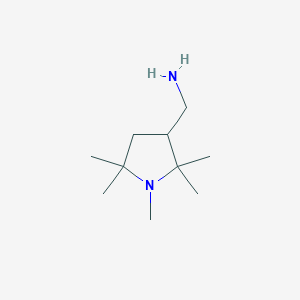
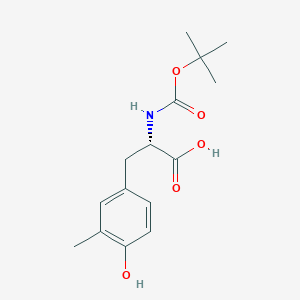
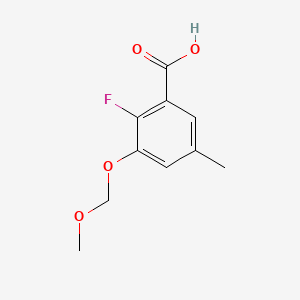

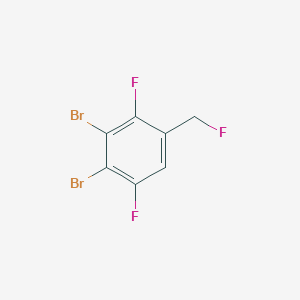
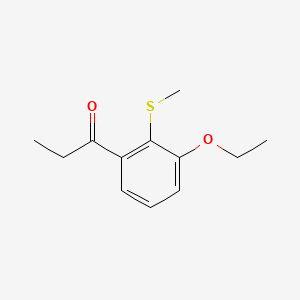
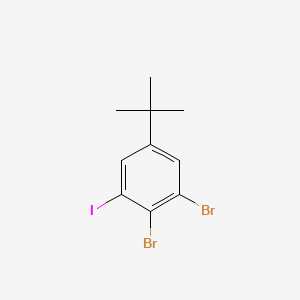
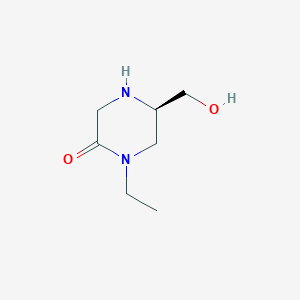
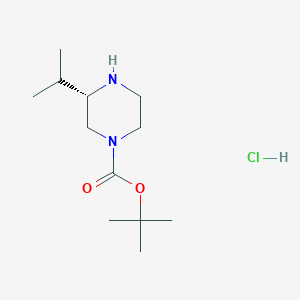
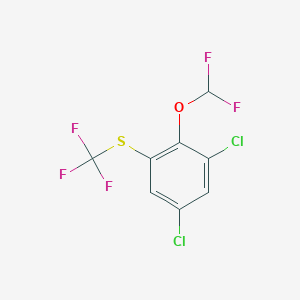
![6-Fluoro-1H-pyrrolo[2,3-B]pyridin-3-amine hcl](/img/structure/B14039377.png)
